Marizomib

Description

Marizomib has been used in trials studying the treatment of Cancer, Melanoma, Lymphoma, Glioblastoma, and Malignant Glioma, among others.

This compound has been reported in Salinispora and Salinispora tropica with data available.

This compound is a naturally-occurring salinosporamide, isolated from the marine actinomycete Salinospora tropica, with potential antineoplastic activity. This compound irreversibly binds to and inhibits the 20S catalytic core subunit of the proteasome by covalently modifying its active site threonine residues; inhibition of ubiquitin-proteasome mediated proteolysis results in an accumulation of poly-ubiquitinated proteins, which may result in the disruption of cellular processes, cell cycle arrest, the induction of apoptosis, and the inhibition of tumor growth and angiogenesis. This agent more may more potent and selective than the proteasome inhibitor bortezomib.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.

a proteasome inhibitor from a marine bacterium Salinospora; structure in first source

Propriétés

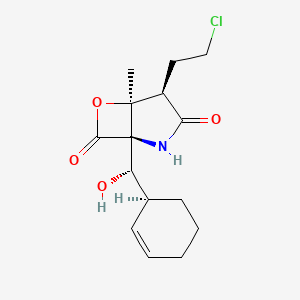

IUPAC Name |

(1R,4R,5S)-4-(2-chloroethyl)-1-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4/c1-14-10(7-8-16)12(19)17-15(14,13(20)21-14)11(18)9-5-3-2-4-6-9/h3,5,9-11,18H,2,4,6-8H2,1H3,(H,17,19)/t9-,10+,11+,14+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWSFRIPKNWYAO-SHTIJGAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C(=O)NC1(C(=O)O2)C(C3CCCC=C3)O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@H](C(=O)N[C@]1(C(=O)O2)[C@H]([C@H]3CCCC=C3)O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904019 | |

| Record name | Marizomib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437742-34-2 | |

| Record name | (-)-Salinosporamide A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=437742-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marizomib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0437742342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Marizomib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11762 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Marizomib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,4R,5S)-4-(2-chloroethyl)-1-((1S)-cyclohex-2 enyl(hydroxyl) methyl)-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MARIZOMIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/703P9YDP7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Marizomib in Multiple Myeloma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marizomib (formerly NPI-0052, Salinosporamide A) is a potent, second-generation proteasome inhibitor that has demonstrated significant anti-cancer activity, particularly in multiple myeloma (MM).[1] Derived from the marine actinomycete Salinispora tropica, this compound's unique chemical structure and mechanism of action distinguish it from other proteasome inhibitors like bortezomib and carfilzomib. This technical guide provides a comprehensive overview of this compound's core mechanism of action in multiple myeloma, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate these pathways.

This compound's Unique Interaction with the 20S Proteasome

This compound's primary molecular target is the 20S proteasome, a multi-catalytic enzyme complex crucial for the degradation of ubiquitinated proteins. This process is essential for maintaining cellular homeostasis, and its inhibition leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis in cancer cells.[1]

Unlike other proteasome inhibitors, this compound irreversibly binds to and inhibits all three proteolytic activities of the 20S proteasome:

-

Chymotrypsin-like (CT-L) , associated with the β5 subunit.

-

Trypsin-like (T-L) , associated with the β2 subunit.

-

Caspase-like (C-L) , associated with the β1 subunit.

This pan-proteasome inhibition is a key differentiator of this compound and is thought to contribute to its efficacy, particularly in cases of resistance to other proteasome inhibitors that primarily target the CT-L activity.[2]

Quantitative Analysis of Proteasome Inhibition and Clinical Efficacy

The potency of this compound's inhibition of the proteasome subunits has been quantified through half-maximal inhibitory concentration (IC50) values. Clinical trials have further established its efficacy in patients with relapsed and/or refractory multiple myeloma (RRMM).

| Proteasome Subunit | IC50 (nM) |

| Chymotrypsin-like (CT-L) | 3.5[2] |

| Trypsin-like (T-L) | 28[2] |

| Caspase-like (C-L) | 430[2] |

| Clinical Trial (Phase I) | Treatment Schedule | Number of Efficacy-Evaluable RRMM Patients | Overall Response Rate (ORR) | Clinical Benefit Response Rate (≥ MR) |

| NPI-0052-101 | Schedule A: 0.025-0.7 mg/m² weekly | Not specified for ORR, 1 partial response | - | - |

| NPI-0052-101 | Schedule B: 0.15-0.6 mg/m² twice weekly (with dexamethasone) | 36 | 11% (4 partial responses) | 17% (6 patients with minimal response or better)[3] |

| NPI-0052-102 | Schedule B: 0.075-0.6 mg/m² twice weekly (with dexamethasone) | 27 | 11% (1 very good partial response, 3 partial responses) | 29.6% (8 patients with minimal response or better)[4] |

Signaling Pathways Modulated by this compound

This compound's inhibition of the proteasome initiates a cascade of downstream signaling events that converge to induce apoptosis in multiple myeloma cells.

Intrinsic (Mitochondrial) Apoptosis Pathway

This compound treatment leads to a decrease in mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway.[1] This is associated with the downregulation of pro-survival proteins from the B-cell lymphoma 2 (Bcl-2) family, such as Mcl-1.[5] The subsequent release of pro-apoptotic factors from the mitochondria activates the caspase cascade.

Extrinsic Apoptosis Pathway and Caspase Activation

This compound has been shown to potently induce the activation of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.[5] The activation of both initiator caspases (caspase-8 and caspase-9) converges on the executioner caspase-3, leading to the cleavage of essential cellular substrates, including poly (ADP-ribose) polymerase (PARP), and ultimately, apoptosis.[5]

Inhibition of the NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is constitutively active in multiple myeloma and plays a critical role in cell survival, proliferation, and drug resistance. The proteasome is responsible for degrading the inhibitor of NF-κB (IκB). By inhibiting the proteasome, this compound prevents the degradation of IκB, which then sequesters NF-κB in the cytoplasm, inhibiting its pro-survival signaling.[1]

This compound's mechanism of action in multiple myeloma.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Proteasome Activity Assay

This assay measures the inhibition of the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in multiple myeloma cells following treatment with this compound.

-

Cell Lysis:

-

Culture multiple myeloma cells to the desired density and treat with various concentrations of this compound or vehicle control for a specified time.

-

Harvest cells by centrifugation and wash with cold phosphate-buffered saline (PBS).

-

Lyse the cell pellet in a suitable lysis buffer (e.g., 20 mM HEPES, 0.5 mM EDTA, pH 8.0) on ice.

-

Clarify the lysate by centrifugation and determine the protein concentration of the supernatant using a Bradford or BCA protein assay.

-

-

Enzymatic Reaction:

-

In a 96-well black plate, add 20-50 µg of protein lysate to each well.

-

Add assay buffer (20 mM HEPES, 0.5 mM EDTA, pH 8.0) to bring the volume to 100 µL.

-

To measure chymotrypsin-like activity, add the fluorogenic substrate Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin).

-

To measure trypsin-like activity, add the fluorogenic substrate Bz-VGR-AMC (Boc-Val-Gly-Arg-7-Amino-4-methylcoumarin).

-

To measure caspase-like activity, add the fluorogenic substrate Z-LLE-AMC (Z-Leu-Leu-Glu-7-Amino-4-methylcoumarin).

-

-

Data Acquisition and Analysis:

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every 5 minutes for 1-2 hours.

-

Calculate the rate of AMC release (proteasome activity) from the linear portion of the kinetic curve.

-

Express the activity in treated samples as a percentage of the vehicle-treated control.

-

Apoptosis Assay using Annexin V and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation:

-

Culture and treat multiple myeloma cells with this compound or vehicle control.

-

Harvest both adherent and suspension cells and wash with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of 1 x 10^6 cells/mL.

-

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

-

Viable cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be positive for Annexin V and negative for PI.

-

Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

-

Western Blot Analysis for Caspase and PARP Cleavage

This technique is used to detect the cleavage of caspases and PARP, which are hallmarks of apoptosis.

-

Protein Extraction and Quantification:

-

Treat multiple myeloma cells with this compound and lyse the cells as described in the proteasome activity assay protocol.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, and cleaved PARP overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

References

- 1. This compound, a Proteasome Inhibitor for All Seasons: Preclinical Profile and a Framework for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase 1 study of this compound in relapsed or relapsed and refractory multiple myeloma: NPI-0052-101 Part 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase 1 study of this compound in relapsed or relapsed and refractory multiple myeloma: NPI-0052-101 Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I Clinical Trial of this compound (NPI-0052) in Patients with Advanced Malignancies Including Multiple Myeloma: Study NPI-0052-102 Final Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synergistic anti-myeloma activity of the proteasome inhibitor this compound and the IMiD immunomodulatory drug pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

Marizomib discovery and origin from Salinispora tropica

Marizomib: From Marine Bacterium to Clinical Candidate

A Technical Guide on the Discovery, Origin, and Scientific Foundation of a Novel Proteasome Inhibitor

Abstract

This compound (formerly NPI-0052, also known as Salinosporamide A) is a potent, irreversible proteasome inhibitor that has demonstrated significant promise in the treatment of various cancers, particularly multiple myeloma and glioblastoma.[1][2][3] This technical guide provides an in-depth overview of the discovery of this compound, its origin from the obligate marine bacterium Salinispora tropica, and the key experimental data that have elucidated its mechanism of action and therapeutic potential.[1][4] The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource detailing the journey of this compound from a natural product to a clinical candidate.

Discovery and Origin

This compound was discovered through cytotoxicity-guided fractionation of extracts from the obligate marine actinomycete, Salinispora tropica.[1][5] This bacterium was isolated from marine sediments collected in the Bahamas.[5][6] Initial screenings of organic extracts from cultured Salinispora strains revealed potent antibiotic and anticancer activities, leading to the isolation of Salinosporamide A as the active constituent.[1][4]

The unique chemical structure of this compound, featuring a densely functionalized γ-lactam-β-lactone bicyclic core, distinguishes it from other proteasome inhibitors.[1] This novel scaffold is a product of a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) biosynthetic pathway within S. tropica.[1][7]

Physicochemical and Biological Properties

This compound is a colorless crystalline solid with the chemical formula C15H20ClNO4 and a molar mass of 313.781 g/mol .[1] Its potent biological activity stems from its ability to irreversibly inhibit the proteasome, a key cellular complex responsible for protein degradation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (1R,4R,5S)-4-(2-Chloroethyl)-1-{(S)---INVALID-LINK--methyl}-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione | [1] |

| CAS Number | 437742-34-2 | [1] |

| Molecular Formula | C15H20ClNO4 | [1] |

| Molar Mass | 313.781 g/mol | [1] |

Table 2: In Vitro Inhibitory Activity of this compound against 20S Proteasome Subunits

| Proteasome Subunit | IC50 (nM) | Reference |

| Chymotrypsin-like (β5) | 1.3 - 3.5 | [1][8][9] |

| Trypsin-like (β2) | 28 | [8][9] |

| Caspase-like (β1) | 430 | [8][9] |

This compound exhibits potent cytotoxicity against a wide range of cancer cell lines, with GI50 values often in the nanomolar range.[10] Notably, it is significantly more potent than the structurally related natural product omuralide.[1]

Mechanism of Action

This compound exerts its anticancer effects by irreversibly inhibiting the 20S proteasome.[10][11] Unlike other proteasome inhibitors such as bortezomib, which primarily targets the chymotrypsin-like (CT-L) activity, this compound inhibits all three proteolytic activities of the proteasome: chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1).[12][13] This broad-spectrum inhibition leads to the accumulation of ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and ultimately triggering caspase-dependent apoptosis in cancer cells.[12][14] The irreversible nature of its binding contributes to a sustained pharmacodynamic effect.[10][11]

The key to its irreversible inhibition lies in the β-lactone ring, which acylates the N-terminal threonine residue of the proteasome's active sites.[10] The chloroethyl side chain is crucial for this potent, irreversible binding.[7]

References

- 1. Salinosporamide A - Wikipedia [en.wikipedia.org]

- 2. CLINICAL TRIAL: this compound For Relapsed/Refractory Myeloma - HealthTree for Multiple Myeloma [healthtree.org]

- 3. ashpublications.org [ashpublications.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Scientists Discover How Molecule Becomes Anticancer Weapon | Scripps Institution of Oceanography [scripps.ucsd.edu]

- 7. pnas.org [pnas.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. This compound, a Proteasome Inhibitor for All Seasons: Preclinical Profile and a Framework for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound irreversibly inhibits proteasome to overcome compensatory hyperactivation in multiple myeloma and solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is this compound used for? [synapse.patsnap.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. mdpi.com [mdpi.com]

Irreversible proteasome inhibition mechanism of Marizomib

An In-Depth Technical Guide to the Irreversible Proteasome Inhibition Mechanism of Marizomib

Introduction

This compound (MRZ), also known as Salinosporamide A, is a second-generation proteasome inhibitor (PI) with a novel and potent mechanism of action.[1][2] Derived from the marine actinomycete Salinispora tropica, this compound is structurally and mechanistically distinct from other clinical PIs like the reversible inhibitor bortezomib and the irreversible inhibitor carfilzomib.[2][3] Its unique properties, including the ability to cross the blood-brain barrier and irreversibly inhibit all three catalytic activities of the proteasome, have made it a significant candidate for treating various malignancies, including multiple myeloma and glioblastoma.[2][4] This guide provides a detailed examination of the core molecular mechanism by which this compound exerts its irreversible inhibitory effects on the 20S proteasome.

The 20S Proteasome: The Target of this compound

The proteasome is a multi-catalytic proteinase complex essential for cellular protein homeostasis. It degrades ubiquitinated proteins, playing a critical role in regulating the levels of proteins involved in cell cycle progression, apoptosis, and signal transduction.[5][6] The catalytic core of the proteasome is the 20S particle, a barrel-shaped structure composed of four stacked heptameric rings. The two inner β-rings house the proteolytic active sites.[6] Three of the β-subunits possess distinct catalytic activities:

-

β5 subunit: Exhibits chymotrypsin-like (CT-L) activity.

-

β2 subunit: Exhibits trypsin-like (T-L) activity.

-

β1 subunit: Exhibits caspase-like (C-L) or peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity.

The N-terminal threonine (Thr1) residue of these subunits acts as the catalytic nucleophile responsible for peptide bond hydrolysis.[1] Malignant cells, due to their high proliferation rates and genetic instability, are particularly dependent on proteasome activity to clear misfolded proteins, making the proteasome an effective therapeutic target.[7]

Core Mechanism: Irreversible Covalent Inhibition

This compound's inhibitory mechanism is distinguished by its irreversible, covalent binding to all three catalytic subunits of the 20S proteasome.[3][7][8] This pan-inhibitory profile is a key differentiator from other PIs that are often selective for the β5 subunit.[6][7] The process is a sophisticated two-step chemical reaction.

-

Step 1: Acylation of the Catalytic Threonine. this compound contains a strained β-lactone ring. The hydroxyl group (Oγ) of the active site Thr1 residue performs a nucleophilic attack on the carbonyl carbon of this β-lactone. This opens the ring and forms a covalent ester bond between this compound and the proteasome subunit.[9][10] This initial acylation step is shared by other β-lactone-based inhibitors.

-

Step 2: Intramolecular Cyclization and Irreversible Adduct Formation. The defining feature of this compound's mechanism is a subsequent intramolecular reaction. Catalyzed by the free amino group (Thr1NH₂) of the same threonine residue, the molecule's C-3 oxygen performs a nucleophilic attack on the carbon bearing a chloroethyl side chain.[9] This results in the displacement of the chloride leaving group and the formation of a highly stable five-membered tetrahydrofuran ring.[9][11] This second covalent linkage effectively "locks" the inhibitor onto the active site, rendering the inhibition irreversible.[9][12] Reversal of this inhibition requires the synthesis of new proteasome units.[7]

Consequences of Pan-Subunit Inhibition

The irreversible and broad-spectrum inhibition by this compound leads to several critical downstream cellular events that contribute to its potent anti-cancer activity.

-

Sustained Proteasome Blockade: The irreversible nature of the binding leads to prolonged inhibition of proteasome activity, lasting ≥ 72 hours after a single administration.[9] This durable effect ensures that the accumulation of toxic proteins is sustained, maximizing the therapeutic impact.

-

Overcoming Resistance: A known mechanism of resistance to β5-selective PIs is the compensatory hyperactivation of the β1 and β2 subunits.[7][13][14] By potently inhibiting all three subunits, this compound can overcome this adaptive response, making it effective in patients who have developed resistance to other PIs.[7][13]

-

Induction of ER Stress and Apoptosis: The blockade of proteasome function leads to the accumulation of misfolded and ubiquitinated proteins within the cell, triggering severe endoplasmic reticulum (ER) stress and activating the Unfolded Protein Response (UPR).[2][3] Prolonged ER stress ultimately overwhelms the cell's coping mechanisms, leading to the activation of pro-apoptotic pathways, including caspase-3, -8, and -9, and culminating in programmed cell death.[3][15]

Quantitative Data

The potency of this compound against the different proteasome subunits has been well-characterized.

Table 1: In Vitro Inhibitory Potency of this compound

| Proteasome Subunit | Catalytic Activity | IC₅₀ (nM) |

|---|---|---|

| β5 | Chymotrypsin-like (CT-L) | 3.5[16][17][18] |

| β2 | Trypsin-like (T-L) | 28[16][17][18] |

| β1 | Caspase-like (C-L) | 430[16][17][18] |

Data from assays using human erythrocyte-derived 20S proteasomes.

Clinical studies have confirmed that this compound achieves significant, dose-dependent, and sustained inhibition of proteasome activity in patients.

Table 2: Clinical Pharmacodynamic Activity of this compound

| Subunit | Dosing Schedule | Max Inhibition in Whole Blood (Cycle 2+) |

|---|---|---|

| CT-L | Once or Twice Weekly | Up to 100%[7][13] |

| T-L | Once or Twice Weekly | Up to 80%[7][13] |

| C-L | Once or Twice Weekly | Up to 50%[7][13] |

Data from patients with advanced solid tumors and hematological malignancies.[7]

Experimental Protocols

The elucidation of this compound's mechanism relies on several key experimental methodologies.

Protocol 1: Proteasome Activity Assay in Cell Lysates

This assay quantifies the specific catalytic activities of the proteasome and is used to determine the potency (IC₅₀) and pharmacodynamic effect of inhibitors.

-

Sample Preparation: Whole blood samples are collected from patients, and packed whole blood (PWB) or peripheral blood mononuclear cells (PBMCs) are isolated.[7] Alternatively, cultured cells are harvested.

-

Lysis: Cells are lysed in a hypotonic buffer (e.g., 20 mmol/l HEPES, 0.5 mmol/l EDTA, pH 8.0) to release cellular contents, including the proteasome.[7]

-

Assay Reaction: The lysate is aliquoted into a 96-well microtiter plate. Specific fluorogenic peptide substrates are added to measure each activity:

-

CT-L: Suc-Leu-Leu-Val-Tyr-AMC

-

C-L: Z-Leu-Leu-Glu-AMC

-

T-L: Boc-Leu-Arg-Arg-AMC

-

-

Incubation and Measurement: The plate is incubated at 37°C. The proteasome cleaves the substrate, releasing the fluorescent aminomethylcoumarin (AMC) group. Fluorescence is measured over time using a plate reader (excitation ~380 nm, emission ~460 nm).

-

Data Analysis: The rate of AMC release is proportional to the proteasome activity. The percentage of inhibition is calculated by comparing the activity in drug-treated samples to that in vehicle-treated controls.

Protocol 2: Structural Analysis via X-ray Crystallography / Cryo-EM

This method provides atomic-level detail of the inhibitor bound to its target, which was essential for confirming the covalent binding and intramolecular cyclization.

-

Protein Purification: The 20S proteasome (e.g., from yeast or human cells) is purified to homogeneity.[8][10]

-

Complex Formation: The purified proteasome is incubated with an excess of this compound to ensure all active sites are occupied.

-

Crystallization / Sample Vitrification:

-

For X-ray Crystallography: The proteasome-Marizomib complex is subjected to crystallization screening to obtain well-ordered crystals.

-

For Cryo-EM: The complex solution is applied to an EM grid and rapidly frozen in liquid ethane to create a vitrified sample.[8]

-

-

Data Collection:

-

Crystallography: Crystals are exposed to a high-intensity X-ray beam, and diffraction patterns are collected.

-

Cryo-EM: The vitrified sample is imaged in a transmission electron microscope, collecting thousands of images of individual particles.[8]

-

-

Structure Determination: The collected data (diffraction patterns or particle images) are processed to reconstruct a high-resolution, three-dimensional electron density map of the complex. An atomic model of this compound bound to the proteasome active site is then built into this map, revealing the precise covalent linkages.[8][10]

Conclusion

The mechanism of this compound is a paradigm of targeted, irreversible enzyme inhibition. Its unique β-lactone-γ-lactam structure, particularly the chloroethyl side chain, facilitates a two-step reaction that culminates in a stable, irreversible covalent adduct with the N-terminal threonine of the proteasome's catalytic subunits.[9][10] This pan-inhibitory action results in a sustained and potent blockade of cellular protein degradation, leading to overwhelming ER stress and apoptosis in cancer cells.[3] This mechanism not only confers high potency but also provides a means to overcome key resistance pathways that limit the efficacy of other proteasome inhibitors, establishing this compound as a valuable agent in the anti-cancer armamentarium.

References

- 1. Specific and prolonged proteasome inhibition dictates apoptosis induction by this compound and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound irreversibly inhibits proteasome to overcome compensatory hyperactivation in multiple myeloma and solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound, a Proteasome Inhibitor for All Seasons: Preclinical Profile and a Framework for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteasome Regulator this compound (NPI-0052) Exhibits Prolonged Inhibition, Attenuated Efflux, and Greater Cytotoxicity than Its Reversible Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. How Proteasome Inhibitors Work - HealthTree for Multiple Myeloma [healthtree.org]

- 13. This compound irreversibly inhibits proteasome to overcome compensatory hyperactivation in multiple myeloma and solid tumour patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacodynamic and Efficacy Studies of the Novel Proteasome Inhibitor NPI-0052 (this compound) in a Human Plasmacytoma Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ashpublications.org [ashpublications.org]

- 17. medchemexpress.com [medchemexpress.com]

- 18. selleckchem.com [selleckchem.com]

Marizomib's effect on all three proteasome catalytic activities

An In-depth Technical Guide to Marizomib's Effect on the Three Proteasome Catalytic Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory effects of this compound (also known as salinosporamide A) on the catalytic activities of the 20S proteasome. This compound is a potent, irreversible proteasome inhibitor that has demonstrated significant anti-cancer activity in preclinical and clinical studies. A key feature of its mechanism of action is its ability to inhibit all three proteolytic activities of the proteasome: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L), which are mediated by the β5, β2, and β1 subunits, respectively.[1][2][3]

Quantitative Analysis of Proteasome Inhibition

This compound exhibits potent inhibitory activity against all three catalytic subunits of the human 20S proteasome. The half-maximal inhibitory concentrations (IC50) highlight its particular potency against the chymotrypsin-like activity.

| Catalytic Subunit | Proteolytic Activity | IC50 (nM) | Source |

| β5 | Chymotrypsin-like (CT-L) | 3.5 | --INVALID-LINK--[4] |

| β2 | Trypsin-like (T-L) | 28 | --INVALID-LINK--[4] |

| β1 | Caspase-like (C-L) | 430 | --INVALID-LINK--[4] |

Table 1: IC50 values of this compound for the three catalytic activities of human erythrocyte-derived 20S proteasomes.[4]

Experimental Protocols for Measuring Proteasome Activity

The inhibitory effect of this compound on proteasome activity is typically quantified using fluorogenic or luminogenic assays. These assays utilize peptide substrates conjugated to a reporter molecule (a fluorophore or a luciferin derivative) that is released upon cleavage by the specific proteasome catalytic site, leading to a measurable signal.

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the inhibitory potential of this compound on proteasome catalytic activities.

Detailed Protocol for Fluorogenic Proteasome Activity Assay

This protocol is a generalized procedure for measuring the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates.

Materials:

-

Cell lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitors)

-

Assay buffer (e.g., 100 mM HEPES-KOH pH 7.8, 5 mM MgCl₂, 10 mM KCl, 2 mM ATP)[5]

-

Purified 20S proteasome or cell lysate

-

This compound stock solution (in DMSO)

-

Fluorogenic substrates:

-

Chymotrypsin-like: Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin)[2][6]

-

Trypsin-like: Boc-LRR-AMC (Boc-Leucine-Arginine-Arginine-AMC) or Z-LRR-aminoluciferin[2][4]

-

Caspase-like: Z-LLE-AMC (Z-Leucine-Leucine-Glutamic acid-AMC) or Ac-nLPnLD-AMC (Acetyl-norleucine-proline-norleucine-aspartate-AMC)[2][7]

-

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Cell Lysates:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the proteasome.

-

Determine protein concentration of the lysate.

-

-

Assay Setup:

-

In a 96-well black microplate, add a defined amount of cell lysate or purified 20S proteasome to each well.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

-

Initiation of Reaction and Measurement:

-

Add the specific fluorogenic substrate to each well to a final concentration (e.g., 100-200 µM).[5]

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1.5-5 minutes) for a duration of 60-120 minutes.[5] Use an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm for AMC-based substrates.[5][8]

-

-

Data Analysis:

-

Calculate the rate of reaction (increase in fluorescence over time) for each concentration of this compound.

-

Determine the percentage of proteasome inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Signaling Pathways Affected by this compound

Inhibition of all three proteasome catalytic activities by this compound leads to the accumulation of ubiquitinated proteins, which in turn triggers cellular stress responses, most notably the Unfolded Protein Response (UPR) and apoptosis.

Induction of the Unfolded Protein Response (UPR)

The accumulation of misfolded proteins in the endoplasmic reticulum (ER) due to proteasome inhibition activates the UPR. This complex signaling network attempts to restore cellular homeostasis but can trigger apoptosis if the stress is prolonged or severe.

Induction of Apoptosis

The cellular stress induced by this compound ultimately converges on the activation of apoptotic pathways. This programmed cell death is a critical component of its anti-cancer activity. This compound has been shown to induce apoptosis through caspase-dependent mechanisms.[1][3][9]

References

- 1. Specific and prolonged proteasome inhibition dictates apoptosis induction by this compound and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific and prolonged proteasome inhibition dictates apoptosis induction by this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [promega.com]

- 5. Ubiquitin Proteasome Activity Measurement in Total Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. promega.com [promega.com]

- 8. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Dawn of a Pan-Proteasome Inhibitor: Early Antineoplastic Research on Marizomib (NPI-0052)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Marizomib (formerly NPI-0052), a naturally occurring β-lactone-γ-lactam isolated from the marine actinomycete Salinispora tropica, emerged in early cancer research as a potent and irreversible proteasome inhibitor with a distinct pharmacological profile.[1][2] Unlike its predecessors which primarily targeted the chymotrypsin-like (CT-L) activity of the 20S proteasome, this compound demonstrated the unique ability to inhibit all three major catalytic activities: CT-L (β5 subunit), trypsin-like (T-L; β2 subunit), and caspase-like (C-L; β1 subunit).[3][4][5] This "pan-proteasome" inhibition offered a promising new strategy to overcome resistance to existing therapies and broaden the spectrum of anticancer activity.[2][6] This technical guide delves into the foundational preclinical and early clinical research that characterized the antineoplastic potential of this compound.

Mechanism of Action

This compound's core mechanism lies in its irreversible covalent binding to the active site threonine residues of the 20S proteasome's catalytic core.[1] This irreversible action leads to a sustained inhibition of proteasomal activity, which is critical for the degradation of ubiquitinated proteins involved in cell cycle progression, apoptosis, and signal transduction.[1][5] The accumulation of these regulatory proteins disrupts cellular homeostasis, preferentially inducing apoptosis in malignant cells, which are often more reliant on proteasome function due to high rates of proliferation and protein synthesis.[3][5]

A key differentiator of this compound is its ability to overcome the compensatory hyperactivation of the C-L and T-L proteasome subunits, a potential mechanism of resistance to CT-L selective inhibitors.[3][6] By potently inhibiting all three proteolytic activities, this compound ensures a more comprehensive and durable shutdown of the ubiquitin-proteasome system.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from early preclinical and clinical studies of this compound, highlighting its potent in vitro activity, in vivo efficacy, and early clinical safety and efficacy signals.

Table 1: In Vitro Proteasome Inhibition by this compound

| Proteasome Subunit | IC50 / EC50 (nM) | Source |

| Chymotrypsin-like (CT-L, β5) | 3.5 | [7][8][9] |

| Trypsin-like (T-L, β2) | 28 | [7][8][9] |

| Caspase-like (C-L, β1) | 430 | [7][8][9] |

Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Source | | :--- | :--- | :--- | | HCT-116 | Colon Carcinoma | <10 |[2] | | NCI 60-cell line panel | Various | GI50 < 10 |[2] | | D-54 | Glioma | ~60 |[10] | | U-251 | Glioma | ~60 |[10] | | HeLa | Cervical Cancer | 0.025 µM (25 nM) |[11] | | CaSki | Cervical Cancer | 0.05 µM (50 nM) |[11] | | C33A | Cervical Cancer | 0.01 µM (10 nM) |[11] |

Table 3: Early Phase I Clinical Trial Data for this compound

| Parameter | Schedule A (Weekly) | Schedule B (Twice-Weekly) | Source |

| Patient Population | Advanced Malignancies | Relapsed/Refractory Multiple Myeloma (RRMM) | [12][13] |

| Recommended Phase 2 Dose (RP2D) | 0.7 mg/m² (10 min infusion) | 0.5 mg/m² (2-hour infusion) | [7][12][13] |

| Overall Response Rate (ORR) in RRMM | 1 PR (in 32 patients) | 11% (in 27 evaluable patients) | [7][12][13][14] |

| Common Adverse Events (>25%) | Fatigue, Nausea, Diarrhea, Infusion Site Pain | Fatigue | [12][13] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of early research findings. Below are summaries of the core experimental protocols used to evaluate this compound's antineoplastic activity.

Proteasome Activity Assay

-

Objective: To quantify the inhibitory effect of this compound on the specific catalytic activities of the 20S proteasome.

-

Methodology:

-

Cell lysates or purified 20S proteasome are incubated with varying concentrations of this compound.

-

Fluorogenic peptide substrates specific for each proteasome activity (e.g., Suc-LLVY-AMC for CT-L, Boc-LSTR-AMC for T-L, and Z-LLE-AMC for C-L) are added.

-

The cleavage of the substrate by the active proteasome releases a fluorescent molecule (AMC).

-

The fluorescence is measured over time using a fluorometer.

-

The rate of substrate cleavage is proportional to the proteasome activity.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of this compound concentration.

-

Cell Viability (MTT) Assay

-

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are solubilized with a solvent (e.g., DMSO).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.[9]

-

Human Plasmacytoma Xenograft Murine Model

-

Objective: To evaluate the in vivo antitumor efficacy of this compound.

-

Methodology:

-

Immunocompromised mice (e.g., SCID mice) are subcutaneously injected with human multiple myeloma cells (e.g., MM.1S).[15][16]

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The treatment group receives this compound intravenously (e.g., 0.15 mg/kg, twice weekly for three weeks).[9][15] The control group receives a vehicle solution.

-

Tumor volume is measured regularly using calipers.

-

Animal body weight and general health are monitored as indicators of toxicity.

-

At the end of the study, tumors and organs may be harvested for pharmacodynamic analysis (e.g., proteasome inhibition assays).[15][16]

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in this compound's mechanism of action and experimental evaluation.

Conclusion

The early research on this compound (NPI-0052) established it as a novel and potent antineoplastic agent with a unique mechanism of action. Its ability to irreversibly inhibit all three catalytic subunits of the proteasome, including in cancer models resistant to other proteasome inhibitors, provided a strong rationale for its clinical development.[15][17] Preclinical studies demonstrated significant in vitro cytotoxicity across a broad range of cancer cell lines and robust in vivo efficacy in animal models.[2][17] The initial Phase 1 clinical trials confirmed a manageable safety profile and showed promising signs of clinical activity, particularly in heavily pretreated multiple myeloma patients.[7][12] This foundational body of work paved the way for further investigation of this compound, both as a single agent and in combination with other anticancer therapies, for the treatment of various hematologic and solid tumors.[2][18]

References

- 1. Facebook [cancer.gov]

- 2. This compound, a Proteasome Inhibitor for All Seasons: Preclinical Profile and a Framework for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound irreversibly inhibits proteasome to overcome compensatory hyperactivation in multiple myeloma and solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. The Proteasome Inhibitor this compound Evokes Endoplasmic Reticulum Stress and Promotes Apoptosis in Human Glioblastoma Cells [mdpi.com]

- 6. This compound irreversibly inhibits proteasome to overcome compensatory hyperactivation in multiple myeloma and solid tumour patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 9. apexbt.com [apexbt.com]

- 10. This compound activity as a single agent in malignant gliomas: ability to cross the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Combined treatment of this compound and cisplatin modulates cervical cancer growth and invasion and enhances antitumor potential in vitro and in vivo [frontiersin.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Phase I Clinical Trial of this compound (NPI-0052) in Patients with Advanced Malignancies Including Multiple Myeloma: Study NPI-0052-102 Final Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Pharmacodynamic and Efficacy Studies of the Novel Proteasome Inhibitor NPI-0052 (this compound) in a Human Plasmacytoma Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacodynamic and efficacy studies of the novel proteasome inhibitor NPI-0052 (this compound) in a human plasmacytoma xenograft murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound, a proteasome inhibitor for all seasons: preclinical profile and a framework for clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phase 1 clinical trial of the novel proteasome inhibitor this compound with the histone deacetylase inhibitor vorinostat in patients with melanoma, pancreatic and lung cancer based on in vitro assessments of the combination - PubMed [pubmed.ncbi.nlm.nih.gov]

Marizomib: A Comprehensive Technical Guide on its Structural and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marizomib (formerly NPI-0052), also known as Salinosporamide A, is a potent, second-generation proteasome inhibitor with a unique chemical structure and mechanism of action that distinguishes it from other drugs in its class.[1][2] Isolated from the marine actinomycete Salinispora tropica, this compound has demonstrated significant anti-neoplastic activity in a range of preclinical and clinical settings.[2][3] A key pharmacological feature of this compound is its ability to irreversibly inhibit all three proteolytic activities of the 20S proteasome, leading to a sustained pharmacodynamic effect.[1][4] Furthermore, its capacity to cross the blood-brain barrier has made it a promising candidate for the treatment of central nervous system (CNS) malignancies, such as glioblastoma.[5][6][7] This technical guide provides an in-depth overview of the structural and pharmacological properties of this compound, including its mechanism of action, quantitative data from various studies, and detailed experimental methodologies.

Structural Properties and Synthesis

This compound is a β-lactone-γ-lactam natural product.[1] Its distinct bicyclic core structure, featuring a chloroethyl group, is crucial for its irreversible binding to the proteasome.[8][9] The synthesis of this compound can be achieved through fermentation of Salinispora tropica or via total chemical synthesis, which has also enabled the generation of various analogs for structure-activity relationship studies.[10][11]

Pharmacological Properties

Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting the ubiquitin-proteasome system, a critical pathway for protein degradation in eukaryotic cells. The 26S proteasome, the central enzyme of this pathway, is responsible for the degradation of ubiquitinated proteins, including those involved in cell cycle regulation, apoptosis, and signal transduction.

The catalytic core of the 26S proteasome is the 20S proteasome, which possesses three distinct proteolytic activities:

-

Chymotrypsin-like (CT-L) , associated with the β5 subunit.

-

Trypsin-like (T-L) , associated with the β2 subunit.

This compound irreversibly binds to the N-terminal threonine residue of all three catalytic subunits.[4][5] This covalent modification occurs through a two-step process:

-

The β-lactone ring of this compound is attacked by the hydroxyl group of the active site threonine, forming a covalent ester bond.

-

An intramolecular nucleophilic attack by the adjacent amino group on the chloroethyl side chain results in the formation of a stable tetrahydrofuran ring, leading to the irreversible inhibition of the proteasome.[5][8][9]

This irreversible and pan-proteasome inhibition leads to the accumulation of ubiquitinated proteins, inducing endoplasmic reticulum stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[12]

Pharmacokinetics

Pharmacokinetic studies in humans have shown that intravenously administered this compound has a short half-life of less than 30 minutes.[4][13] It exhibits a large volume of distribution and high clearance.[4][13] Despite its rapid clearance from the plasma, the irreversible nature of its binding to the proteasome results in a prolonged pharmacodynamic effect.[2][5]

| Parameter | Value | Reference |

| Half-life (t½) | < 30 minutes | [4][13] |

| Volume of Distribution (Vd) | ~15–416 L | [4][13] |

| Clearance (CL) | ~0.9–22 L/minute | [4][13] |

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by a dose-dependent and sustained inhibition of proteasome activity in both peripheral blood mononuclear cells (PBMCs) and packed whole blood (PWB).[1][5] Following administration, a rapid and potent inhibition of the chymotrypsin-like (CT-L) activity is observed, often reaching near-complete inhibition.[1] With repeated dosing, a progressive and robust inhibition of the trypsin-like (T-L) and caspase-like (C-L) activities is also achieved.[1] This sustained pan-proteasome inhibition is a key differentiator from other proteasome inhibitors like bortezomib, where proteasome activity can recover more quickly.[5]

Preclinical and Clinical Data

In Vitro Potency

This compound has demonstrated potent in vitro activity against a wide range of cancer cell lines, with IC50 values typically in the nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| U-251 | Glioblastoma | ~52 | [14] |

| D-54 | Glioblastoma | ~20 | [14] |

| TNBC cell lines | Triple-Negative Breast Cancer | < 150 | [15] |

| Non-TNBC cell lines | Non-Triple-Negative Breast Cancer | > 1000 | [15] |

| Jurkat | Acute T-cell Leukemia | ~25 (for 50% DNA fragmentation) | [16] |

Clinical Trials

This compound has been evaluated in several clinical trials for both hematological malignancies and solid tumors.

Phase I Study in Advanced Malignancies (NCT00461045)

This study evaluated two dosing schedules in patients with relapsed or refractory multiple myeloma (RRMM).[11]

-

Schedule A: Once weekly on days 1, 8, and 15 of a 4-week cycle. The recommended phase II dose (RP2D) was established at 0.7 mg/m² infused over 10 minutes.[11]

-

Schedule B: Twice weekly on days 1, 4, 8, and 11 of a 3-week cycle. The RP2D was determined to be 0.5 mg/m² infused over 2 hours.[11]

In 27 evaluable RRMM patients on Schedule B, the overall response rate was 11%, with one very good partial response and three partial responses.[5][17] The most common treatment-related adverse events were fatigue, nausea, diarrhea, and infusion site pain.[5][11]

Phase III Study in Newly Diagnosed Glioblastoma (EORTC 1709/CCTG CE.8)

This randomized, open-label trial investigated the addition of this compound to standard temozolomide-based radiochemotherapy in 749 patients with newly diagnosed glioblastoma.[6][7][18][19][20][21][22]

| Outcome | Standard Therapy | This compound + Standard Therapy | Hazard Ratio (HR) | p-value |

| Median Overall Survival (OS) | 17.0 months | 16.5 months | 1.04 | 0.64 |

| Median Progression-Free Survival (PFS) | 6.0 months | 6.3 months | 0.97 | 0.67 |

The addition of this compound to standard therapy did not improve overall survival or progression-free survival in this patient population and was associated with a higher incidence of grade 3/4 treatment-emergent adverse events.[6][7][18][19][20][21][22]

Signaling Pathways Affected by this compound

Inhibition of NF-κB Signaling

The proteasome plays a critical role in the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of genes involved in cell survival, proliferation, and inflammation. By inhibiting the proteasome, this compound prevents the degradation of IκB, thereby blocking NF-κB activation and its pro-survival signaling.[5]

Caption: this compound inhibits the proteasomal degradation of IκB, preventing NF-κB activation.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells.[12] The accumulation of misfolded and regulatory proteins due to proteasome inhibition triggers the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key events in this compound-induced apoptosis include:

-

Activation of initiator caspases: Caspase-8 and Caspase-9 are activated.[3][12]

-

Activation of executioner caspases: Caspase-3 is activated, leading to the cleavage of key cellular substrates.[12][23]

-

Cleavage of Poly (ADP-ribose) polymerase (PARP): Cleavage of PARP by caspase-3 is a hallmark of apoptosis.[12][23]

-

Upregulation of pro-apoptotic proteins: Increased expression of proteins like Noxa and DR5.[12]

Caption: this compound induces apoptosis through caspase activation and PARP cleavage.

Experimental Protocols

20S Proteasome Activity Assay

This assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome using fluorogenic substrates.

Materials:

-

Cell or tissue lysates

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

Fluorogenic substrates:

-

Suc-LLVY-AMC (for chymotrypsin-like activity)

-

Boc-LSTR-AMC (for trypsin-like activity)

-

Z-LLE-AMC (for caspase-like activity)

-

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare cell or tissue lysates in a suitable lysis buffer.

-

Determine the protein concentration of the lysates.

-

In a 96-well black microplate, add a defined amount of protein lysate to each well.

-

Add the specific fluorogenic substrate to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).

-

Proteasome activity is calculated from the rate of fluorescence increase and normalized to the protein concentration.

Caption: Workflow for measuring 20S proteasome activity.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer (containing Ca²⁺)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with this compound for the desired time. Include untreated controls.

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[19]

-

To 100 µL of cell suspension, add Annexin V-FITC and PI according to the manufacturer's protocol.[19]

-

Incubate the cells at room temperature for 15 minutes in the dark.[19]

-

Add 400 µL of Annexin V Binding Buffer to each tube.[19]

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Western Blotting for Caspase and PARP Cleavage

This technique detects the cleavage of pro-caspases into their active forms and the cleavage of PARP, which are hallmarks of apoptosis.

Materials:

-

Treated and control cell lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against pro-caspase-3, cleaved caspase-3, and PARP

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein lysates from treated and control cells.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash the membrane again and apply a chemiluminescent substrate.

-

Detect the protein bands using an imaging system. A decrease in the pro-caspase-3 band and an increase in the cleaved caspase-3 and cleaved PARP bands indicate apoptosis.[24][25]

Conclusion

This compound is a structurally and pharmacologically unique proteasome inhibitor with a distinct irreversible, pan-subunit inhibitory mechanism. Its ability to cross the blood-brain barrier has opened avenues for its investigation in CNS malignancies. While it has shown promising preclinical activity and some clinical benefit in hematological cancers, its efficacy in glioblastoma remains to be established. The comprehensive data and methodologies presented in this guide provide a valuable resource for researchers and drug development professionals working on proteasome inhibitors and novel cancer therapeutics. Further research is warranted to fully elucidate the therapeutic potential of this compound, potentially in combination with other agents, and to identify predictive biomarkers for patient selection.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. This compound, a Proteasome Inhibitor for All Seasons: Preclinical Profile and a Framework for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4.11. 20S Proteasome Activity Assay [bio-protocol.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound for patients with newly diagnosed glioblastoma: A randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. kumc.edu [kumc.edu]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Phase 1 study of this compound in relapsed or relapsed and refractory multiple myeloma: NPI-0052-101 Part 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Proteasome Inhibitor this compound Evokes Endoplasmic Reticulum Stress and Promotes Apoptosis in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phase I Clinical Trial of this compound (NPI-0052) in Patients with Advanced Malignancies Including Multiple Myeloma: Study NPI-0052-102 Final Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound activity as a single agent in malignant gliomas: ability to cross the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Specific and prolonged proteasome inhibition dictates apoptosis induction by this compound and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. bosterbio.com [bosterbio.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. ascopubs.org [ascopubs.org]

- 21. academic.oup.com [academic.oup.com]

- 22. EORTC 1709/CCTG CE.8: A phase III trial of this compound in combination with standard temozolomide-based radiochemotherapy versus standard temozolomide-based radiochemotherapy alone in patients with newly diagnosed glioblastoma. - ASCO [asco.org]

- 23. researchgate.net [researchgate.net]

- 24. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]

- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]

Overcoming Bortezomib Resistance in Oncology: The Role of Marizomib

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The advent of the proteasome inhibitor bortezomib marked a significant advancement in the treatment of multiple myeloma and other hematological malignancies. However, the emergence of bortezomib resistance has become a critical clinical challenge, limiting its long-term efficacy. This technical guide delves into the molecular underpinnings of bortezomib resistance and presents a comprehensive overview of Marizomib (NPI-0052), a second-generation, irreversible, pan-proteasome inhibitor, as a potent strategy to overcome this resistance. We provide an in-depth analysis of the preclinical data, detailed experimental protocols, and a summary of the key signaling pathways involved, offering a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction: The Challenge of Bortezomib Resistance

Bortezomib, a dipeptidyl boronic acid, reversibly inhibits the chymotrypsin-like (CT-L) activity of the β5 subunit of the 20S proteasome.[1][2] This inhibition disrupts the ubiquitin-proteasome system (UPS), leading to the accumulation of ubiquitinated proteins, induction of endoplasmic reticulum (ER) stress, and ultimately, apoptosis in cancer cells.[3] Despite its initial success, a significant number of patients either present with intrinsic resistance or develop acquired resistance to bortezomib.[2][4][5]

The primary mechanisms of bortezomib resistance are multifactorial and include:

-

Mutations in the Proteasome Subunit Beta Type 5 (PSMB5): Point mutations in the PSMB5 gene, particularly within the bortezomib-binding pocket, can reduce the drug's affinity for its target.[1][4][6]

-

Upregulation of Proteasome Subunits: Increased expression of PSMB5 or other proteasome subunits can augment the overall proteasome activity, thereby requiring higher concentrations of bortezomib to achieve a therapeutic effect.[1][7][8]

-

Activation of Pro-Survival Signaling Pathways: Alterations in pathways such as NF-κB and the unfolded protein response (UPR) can promote cell survival and counteract the cytotoxic effects of proteasome inhibition.[3][9]

-

Drug Efflux: Increased expression of multidrug resistance transporters like P-glycoprotein (P-gp) can actively pump bortezomib out of the cell.[9]

These resistance mechanisms necessitate the development of novel proteasome inhibitors with distinct mechanisms of action.

This compound: A Novel Irreversible Pan-Proteasome Inhibitor

This compound (salinosporamide A) is a β-lactone-γ-lactam derived from the marine actinomycete Salinispora tropica.[6][10] Unlike the reversible inhibition of bortezomib, this compound acts as an irreversible inhibitor of the proteasome.[11][12] Its unique mechanism of action lies in its ability to covalently bind to the catalytic threonine residue of all three proteolytic subunits of the proteasome:

This pan-proteasome inhibition leads to a more profound and sustained suppression of proteasome activity compared to bortezomib.[6][13]

This compound Overcomes Bortezomib Resistance: Preclinical Evidence

In Vitro Efficacy

Numerous studies have demonstrated the potent cytotoxic activity of this compound in bortezomib-resistant multiple myeloma cell lines. This efficacy is attributed to its distinct and irreversible binding mechanism, which is less susceptible to the common resistance mechanisms that affect bortezomib.

Table 1: Comparative IC50 Values of this compound and Bortezomib in Multiple Myeloma Cell Lines

| Cell Line | Bortezomib Resistance Status | This compound IC50 (nM) | Bortezomib IC50 (nM) | Reference |

| RPMI 8226 | Sensitive | 8.2 | 9.51 ± 0.37 | [14][15] |

| RPMI 8226/BTZ100 | Resistant | Not explicitly stated, but effective in resistant lines | >100 | [15] |

| MM.1S | Sensitive | Not explicitly stated, but effective in resistant lines | 15.2 | [16] |

| MM.1S/R BTZ | Resistant | Not explicitly stated, but effective in resistant lines | 44.5 | [16] |

| KMS-28 | Sensitive | Not explicitly stated, but effective in resistant lines | 6.29 | [17] |

| KMS-20 | Resistant | Not explicitly stated, but effective in resistant lines | 25.64 | [17] |

Table 2: Induction of Apoptosis by this compound in Bortezomib-Resistant Cells

| Cell Line | Treatment | Apoptosis (% of cells) | Method | Reference |

| RPMI-8226 | Bortezomib (80 nM) | 57.22 ± 5.47 | Annexin V/PI Staining | [18] |

| Jurkat | This compound (100 nM, 16h) | Significant PARP cleavage observed | Western Blot for cleaved PARP | [19] |

| Bortezomib-resistant HCC cells | Bortezomib | Lower caspase-3 activity and cell death compared to sensitive cells | Caspase-3 Activity Assay | [20] |

In Vivo Efficacy

Preclinical animal models have corroborated the in vitro findings, demonstrating the ability of this compound to inhibit tumor growth and prolong survival in bortezomib-resistant multiple myeloma xenografts.[1][2]

Table 3: In Vivo Efficacy of this compound in Bortezomib-Resistant Multiple Myeloma Xenograft Models

| Animal Model | Treatment | Outcome | Reference |

| Human MM.1S xenograft mice | This compound (0.15 mg/kg) | Reduced tumor growth | [1] |

| Human MM xenograft mice | This compound + Pomalidomide | Inhibited tumor growth and prolonged survival | [2][4] |

Molecular Mechanisms of this compound Action in Bortezomib-Resistant Cells

This compound's ability to overcome bortezomib resistance stems from its unique molecular mechanism.

Irreversible and Pan-Proteasome Inhibition

The covalent and irreversible binding of this compound to all three catalytic subunits of the proteasome ensures a sustained and comprehensive inhibition of its function.[13][21] This is particularly effective against resistance mechanisms involving upregulation of proteasome subunits, as the irreversible nature of the binding prevents a rapid recovery of proteasome activity.[21] One of the proposed mechanisms of resistance to bortezomib is the compensatory hyperactivation of the caspase-like (C-L) and trypsin-like (T-L) subunits in response to the blockade of the chymotrypsin-like (CT-L) activity.[13] this compound, being a pan-inhibitor, effectively overcomes this by inhibiting all three subunits.[13]

References

- 1. Pharmacodynamic and Efficacy Studies of the Novel Proteasome Inhibitor NPI-0052 (this compound) in a Human Plasmacytoma Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synergistic Anti-Myeloma Activity of the Proteasome Inhibitor this compound and the IMiD® Immunomodulatory Drug Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DEK facilitates bortezomib resistance of multiple myeloma by modulating ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergistic anti-myeloma activity of the proteasome inhibitor this compound and the IMiD immunomodulatory drug pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overcoming bortezomib resistance in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a Proteasome Inhibitor for All Seasons: Preclinical Profile and a Framework for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overexpression of the PSMB5 gene contributes to bortezomib resistance in T-lymphoblastic lymphoma/leukemia cells derived from Jurkat line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of cell death by the novel proteasome inhibitor this compound in glioblastoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. pubcompare.ai [pubcompare.ai]

- 11. aacrjournals.org [aacrjournals.org]

- 12. This compound irreversibly inhibits proteasome to overcome compensatory hyperactivation in multiple myeloma and solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. [Effects of PSMB5 on proliferation and bortezomib chemo-resistance in human myeloma cells and its related molecular mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. e-century.us [e-century.us]

- 16. scispace.com [scispace.com]

- 17. Effect of bortezomib on proliferation and apoptosis of myeloma cells by activating Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Specific and prolonged proteasome inhibition dictates apoptosis induction by this compound and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bortezomib-resistance is associated with increased levels of proteasome subunits and apoptosis-avoidance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

Methodological & Application

Marizomib In Vitro Cell Viability Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the in vitro efficacy of Marizomib, a potent proteasome inhibitor, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.

Introduction

This compound (formerly NPI-0052) is a second-generation, irreversible proteasome inhibitor that has demonstrated significant anti-cancer activity in a variety of preclinical models.[1] It distinguishes itself from other proteasome inhibitors by irreversibly binding to and inhibiting all three catalytic subunits of the 20S proteasome: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L).[2] This broad and sustained inhibition of proteasome activity leads to the accumulation of ubiquitinated proteins, cell cycle arrest, and ultimately, the induction of apoptosis in cancer cells.[3][4] The MTT assay is a well-established colorimetric method to assess cell viability by measuring the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living cells.

Data Presentation

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as determined by cell viability assays. These values can serve as a reference for designing experiments.

Table 1: IC50 Values of this compound in Glioma Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |

| U-251 | Glioblastoma | ~52 | 72 hours |

| D-54 | Glioblastoma | ~20 | 72 hours |

| High-Grade GSCs | Glioblastoma Stem Cells | 9.32 - 51.06 | 72 hours |

Data sourced from Di K, et al. Neuro-Oncology, 2016.[1][5]

Table 2: IC50 Values of this compound in Cervical Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |

| CaSki | Cervical Cancer | 12.62 | 72 hours |

| HeLa | Cervical Cancer | 37.7 | 72 hours |

| H8 | Cervical Epithelial Immortalized | 66.91 | 72 hours |

Data sourced from a study on the combined treatment of this compound and cisplatin.[6]

Experimental Protocols

This section provides a detailed protocol for performing an MTT assay to evaluate the in vitro cell viability of cancer cells treated with this compound. This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials

-

This compound (powder or stock solution in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-